molecular formula C15H12N2O2 B127118 2-(4-Hydrazinylphenyl)chromen-4-one CAS No. 153450-08-9

2-(4-Hydrazinylphenyl)chromen-4-one

Cat. No.: B127118
CAS No.: 153450-08-9
M. Wt: 252.27 g/mol
InChI Key: WFGDOGDCSFROHG-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylphenyl)chromen-4-one is a compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chromen-4-one framework is a major building block in a large class of medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .

Preparation Methods

The synthesis of 2-(4-Hydrazinylphenyl)chromen-4-one involves several steps. One common method includes the reaction of 4-chromanone with hydrazine derivatives under specific conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-(4-Hydrazinylphenyl)chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the chromen-4-one ring, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Hydrazinylphenyl)chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(4-Hydrazinylphenyl)chromen-4-one can be compared with other similar compounds, such as:

    4H-chromen-4-one derivatives: These compounds share the chromen-4-one framework and exhibit similar biological activities.

    Hydrazine derivatives: These compounds contain the hydrazine functional group and are known for their diverse chemical reactivity.

The uniqueness of this compound lies in its specific combination of the chromen-4-one framework and the hydrazine functional group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-hydrazinylphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-17-11-7-5-10(6-8-11)15-9-13(18)12-3-1-2-4-14(12)19-15/h1-9,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGDOGDCSFROHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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